molecular formula C16H18NO4P B14232626 (R)-Cyano(naphthalen-1-yl)methyl diethyl phosphate CAS No. 820969-53-7

(R)-Cyano(naphthalen-1-yl)methyl diethyl phosphate

Cat. No.: B14232626
CAS No.: 820969-53-7
M. Wt: 319.29 g/mol
InChI Key: HNVFXQZYXVVVLH-INIZCTEOSA-N
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Description

®-Cyano(naphthalen-1-yl)methyl diethyl phosphate is an organic compound that features a cyano group, a naphthalene ring, and a phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyano(naphthalen-1-yl)methyl diethyl phosphate typically involves the reaction of naphthalen-1-ylmethanol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with cyanide to form the final product. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of ®-Cyano(naphthalen-1-yl)methyl diethyl phosphate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

®-Cyano(naphthalen-1-yl)methyl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthalen-1-ylmethyl phosphate oxides.

    Reduction: Formation of ®-Amino(naphthalen-1-yl)methyl diethyl phosphate.

    Substitution: Formation of substituted naphthalen-1-ylmethyl phosphates with various functional groups.

Scientific Research Applications

®-Cyano(naphthalen-1-yl)methyl diethyl phosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ®-Cyano(naphthalen-1-yl)methyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phosphate ester group can also be hydrolyzed, releasing diethyl phosphate, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • ®-Cyano(phenyl)methyl diethyl phosphate
  • ®-Cyano(biphenyl-4-yl)methyl diethyl phosphate
  • ®-Cyano(anthracen-9-yl)methyl diethyl phosphate

Uniqueness

®-Cyano(naphthalen-1-yl)methyl diethyl phosphate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those with phenyl or biphenyl groups. The naphthalene ring can enhance π-π interactions and provide additional stability to the compound, making it more suitable for certain applications.

Properties

CAS No.

820969-53-7

Molecular Formula

C16H18NO4P

Molecular Weight

319.29 g/mol

IUPAC Name

[(R)-cyano(naphthalen-1-yl)methyl] diethyl phosphate

InChI

InChI=1S/C16H18NO4P/c1-3-19-22(18,20-4-2)21-16(12-17)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4H2,1-2H3/t16-/m0/s1

InChI Key

HNVFXQZYXVVVLH-INIZCTEOSA-N

Isomeric SMILES

CCOP(=O)(OCC)O[C@@H](C#N)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCOP(=O)(OCC)OC(C#N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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